Methyl(3-methylbutan-2-yloxy)phosphinic acid
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Description
Methyl(3-methylbutan-2-yloxy)phosphinic acid is a derivative of methylphosphinic acid, which is a monobasic acid and the simplest of the phosphinic acids . A central phosphorus atom in methylphosphinic acid is connected to a hydroxy group, a hydrogen atom, a methyl group, and an oxygen . Derivatives of methylphosphinic acid can have the phosphorus connected hydrogen atom replaced by other organic groups .
Synthesis Analysis
Methylphosphinic acid can be produced by the hydrolysis of dimethyl methylphosphonate, which is conveniently obtained from trimethylphosphite . Hydrolysis of methyldichlorophosphine yields methylphosphinic acid . Methylphosphinic acid is a common byproduct of the hydrolysis of various CH3P-containing esters and amides . Methyl hypophosphite was formed in situ and was reacted directly with methyl acrylate, affording, after hydrolysis, phosphinic acid 301 in 28% yield .Molecular Structure Analysis
The molecular structure of methylphosphinic acid, a parent compound of Methyl(3-methylbutan-2-yloxy)phosphinic acid, involves a central phosphorus atom connected to a hydroxy group, a hydrogen atom, a methyl group, and an oxygen .Chemical Reactions Analysis
Methylphosphinic acid can be produced by the hydrolysis of dimethyl methylphosphonate . The hydrolysis may take place both under acidic and basic conditions . The C-O bond may also be cleaved by trimethylsilyl halides .Future Directions
Phosphinic and phosphonic acids are of great importance due to their biological activity . They have found use in numerous fields, especially chemistry and biochemistry . The polymer chemistry of phosphorus is based mostly on compounds possessing stable C-P bonds or ones that are inorganic acids . These compounds have potential for further exploration and development in various fields.
properties
IUPAC Name |
methyl(3-methylbutan-2-yloxy)phosphinic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15O3P/c1-5(2)6(3)9-10(4,7)8/h5-6H,1-4H3,(H,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXNHSUHBJBBYGM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)OP(=O)(C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15O3P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90934224 |
Source
|
Record name | 3-Methylbutan-2-yl hydrogen methylphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90934224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl(3-methylbutan-2-yloxy)phosphinic acid | |
CAS RN |
151299-67-1 |
Source
|
Record name | Methyl(3-methylbutan-2-yloxy)phosphinic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151299671 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methylbutan-2-yl hydrogen methylphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90934224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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